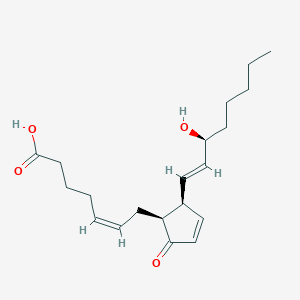
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester is a deuterated derivative of bis(4-hydroxybutyl) terephthalate. . It is a stable isotope-labeled compound, which makes it valuable for scientific studies that require precise tracking of molecular interactions.
Méthodes De Préparation
The synthesis of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves the esterification of 1,2-Benzenedicarboxylic Acid-d4 with 4-hydroxybutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and elimination of drugs in the body.
Industry: The compound is utilized in the production of high-performance polymers and plasticizers, enhancing the properties of materials used in various industrial applications.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound acts as a tracer, allowing researchers to monitor the transformation and movement of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can be compared with other similar compounds, such as:
Phthalic Acid (1,2-Benzenedicarboxylic Acid): A non-deuterated version used in the production of plasticizers and resins.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Used in the manufacture of high-performance polymers and coatings.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): A key raw material in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical and research applications.
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVYBUJIQMSOZ-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)







![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)



